![molecular formula C17H15N3O2S B2472332 (E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 303793-77-3](/img/structure/B2472332.png)
(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one
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Overview
Description
The compound “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are known for their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity . These compounds have been the subject of extensive research due to their potential as innovative anticancer agents .
Synthesis Analysis
Thiazolidin-4-one derivatives can be synthesized through various synthetic strategies . For instance, one-pot synthesis of hydrazono 1,3-thiazolidin-4-one derivatives was carried out by ketones, thiosemicarbazide, and ethylchloroacetate with the catalyst of anhydrous sodium acetate . Another method involves the reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) leading to novel indole-hydrazono thiazolidinones .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic methods such as FT-IR, 1D NMR, 2D NMR, and LC–MS . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have been involved in various chemical reactions. For instance, the reaction of 1 with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride afforded the corresponding thiazolidinone . Another example is a rapid one-pot three-component route for the synthesis of novel compounds comprising 2H-pyran and 2-hydrazono-4-oxothiazolin rings .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various techniques. For instance, the 1H and 13C NMR data, melting point (m.p), infrared spectrum (IR), mass spectrum, and UV–visible spectrum measurements are used to confirm the authenticity of the synthesized derivatives .Scientific Research Applications
- Thiazolidin-4-one derivatives have demonstrated significant anticancer properties. Researchers have explored novel compounds based on this scaffold, aiming to develop innovative anticancer agents .
- Nanomaterial-based synthesis routes have also been investigated, enhancing the delivery and efficacy of thiazolidin-4-one compounds .
Anticancer Activity
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, which this compound is a part of, have been extensively researched for their significant anticancer activities .
Mode of Action
Thiazolidin-4-one derivatives are known to exhibit anticancer activity . They are believed to inhibit cancer cell proliferation .
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with anticancer activities . They are believed to interfere with the biochemical pathways that regulate cell proliferation, leading to the inhibition of cancer cell growth .
Result of Action
Thiazolidin-4-one derivatives, which this compound is a part of, have been associated with significant anticancer activities . They are believed to inhibit the proliferation of cancer cells .
Future Directions
Thiazolidin-4-one derivatives, including “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one”, hold promise for future research due to their significant anticancer activities . Further exploration of these heterocyclic compounds as possible anticancer agents could be beneficial . Additionally, the development of green synthesis methods and the study of these scaffolds for designing next-generation drug candidates are areas of interest .
properties
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-14-8-6-13(7-9-14)11-18-20-17-19-16(22)15(23-17)10-12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,19,20,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQWBLGRMTMRF-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one |
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